

Technical Support Center: Amg-337 and MET Amplification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amg-337

Cat. No.: B612285

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Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed information regarding the impact of MET amplification on the efficacy of **Amg-337**, a selective MET kinase inhibitor. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols.

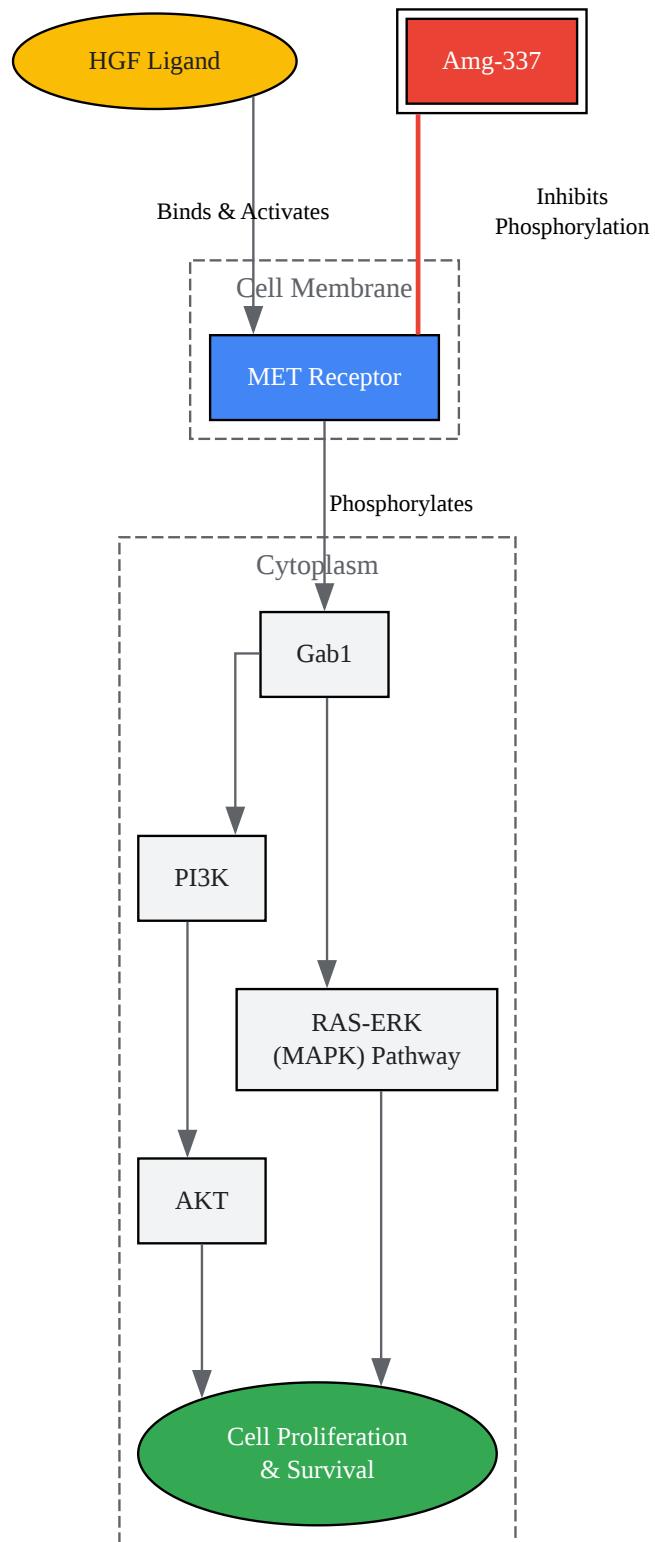
Frequently Asked Questions (FAQs)

Q1: What is Amg-337 and what is its mechanism of action?

Amg-337 is an oral, highly selective, small-molecule ATP-competitive inhibitor of the MET receptor tyrosine kinase.^{[1][2]} Dysregulation of the MET signaling pathway is implicated in tumor cell proliferation, survival, invasion, and metastasis.^{[3][4]}

Mechanism of Action: **Amg-337** selectively binds to the MET receptor, inhibiting its phosphorylation.^[1] This action blocks downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.^{[1][2]} The disruption of these pathways in MET-dependent cancer cells leads to a halt in cell proliferation and the induction of apoptosis (programmed cell death).^{[1][5]}

Amg-337 Inhibits MET Signaling Pathway

[Click to download full resolution via product page](#)**Caption: Amg-337 mechanism of action.**

Q2: What is the preclinical evidence linking MET amplification level to Amg-337 sensitivity?

Preclinical studies show a strong correlation between high-level focal MET amplification and sensitivity to **Amg-337**.^{[1][2]} In a broad screen of 260 cancer cell lines, an **Amg-337** analogue only showed activity in two cell lines, both of which were MET-amplified.^[1] Further investigation revealed that a high level of focal amplification, specifically greater than 12 copies of the MET gene, was typically required to confer sensitivity to **Amg-337**.^{[1][2]} Cell lines with lower MET copy numbers were generally insensitive, unless their growth was dependent on MET signaling through other mechanisms like an HGF/MET autocrine loop.^[1]

| Preclinical Efficacy of **Amg-337** in Cancer Cell Lines | | :--- | :--- | :--- | :--- | | Cell Line | Cancer Type | MET Copy Number (approx.) | **Amg-337** Sensitivity | | SNU-5 | Gastric Cancer | >12 | Sensitive^[1] | | Hs746T | Gastric Cancer | High (MET-amplified) | Sensitive^[1] | | MKN-45 | Gastric Cancer | >12 | Sensitive^[1] | | SNU-620 | Gastric Cancer | >12 | Sensitive^[1] | | NCI-H1573 | Lung Cancer | >12 | Insensitive (downstream KRAS mutation)^{[1][2]} | | SNU-638 | Gastric Cancer | 2 | Sensitive (likely HGF autocrine loop)^[1] | | IM-95 | Gastric Cancer | 3 | Sensitive (HGF autocrine loop)^[1] |

Q3: How does MET amplification status impact the clinical efficacy of Amg-337?

Clinical trial data indicates that patients with MET-amplified tumors have a higher objective response rate (ORR) compared to the general patient population.^[5] However, MET amplification alone has not been a consistently sufficient predictor of response across all tumor types.

In a Phase I study, the ORR for all patients was 9.9%, while the sub-group of patients with MET-amplified tumors showed an ORR of 29.6%. A subsequent Phase II study focused specifically on MET-amplified tumors. In this trial, patients with gastric, gastroesophageal junction, or esophageal (G/GEJ/E) adenocarcinoma had an ORR of 18%.^{[5][6]} In contrast, no objective responses were observed in patients with other types of MET-amplified solid tumors, such as non-small-cell lung cancer.^{[5][6]}

| Summary of **Amg-337** Clinical Trial Data in MET-Amplified Tumors | | :--- | :--- | :--- | :--- | | Study | Patient Population | MET Amplification Criteria | Dosage | Objective Response Rate

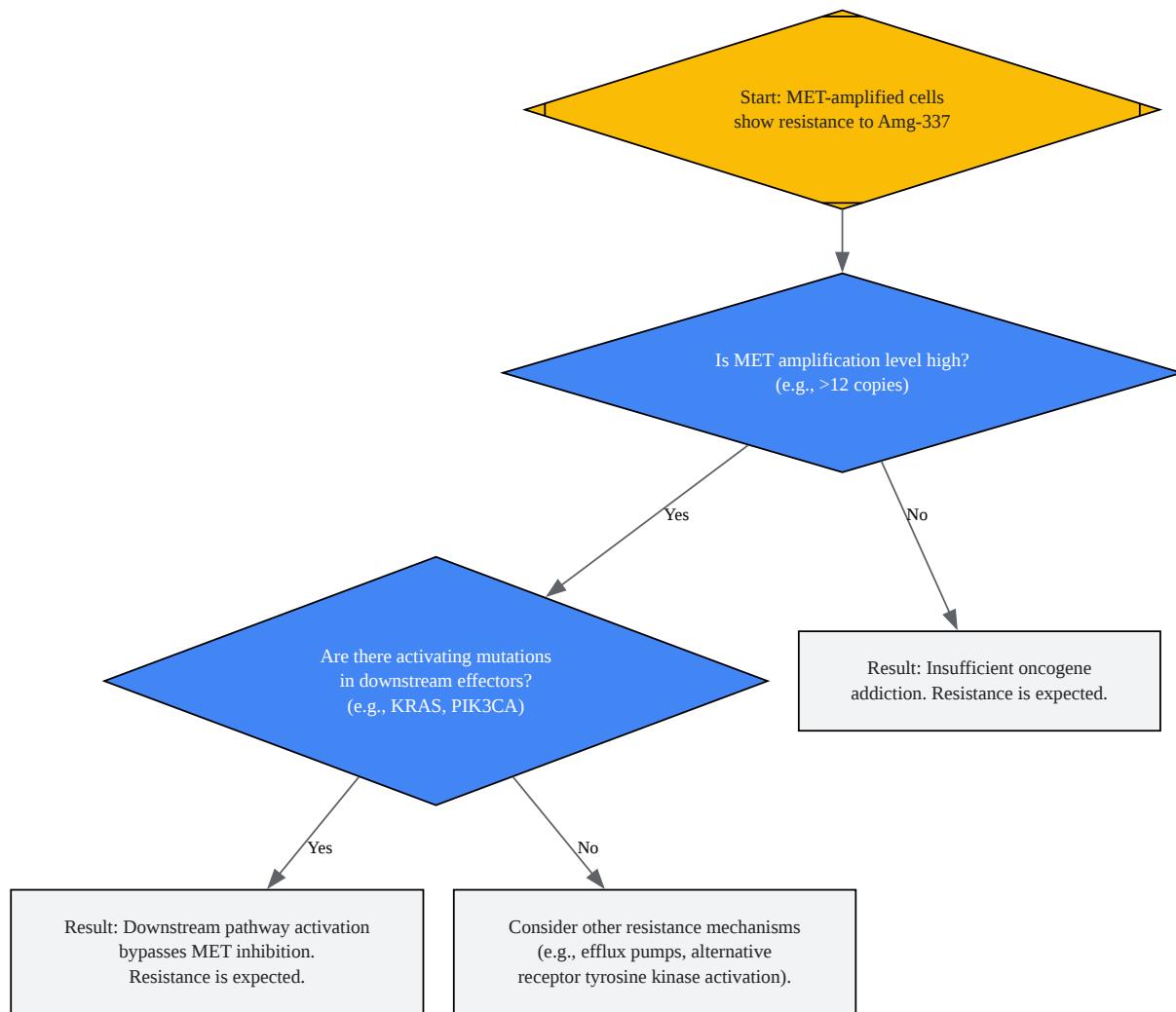
(ORR) | | Phase I | Advanced Solid Tumors | MET:CEN7 ratio ≥ 2.0 or NGS | Up to 400 mg QD | 29.6% (8/27) in MET-amplified patients | | Phase II | MET-amplified G/GEJ/E Adenocarcinoma (Cohort 1) | MET:CEN7 ratio ≥ 2.0 or NGS | 300 mg QD | 18% (8/45)[\[5\]](#)[\[6\]](#) | | Phase II | Other MET-amplified Solid Tumors (Cohort 2) | MET:CEN7 ratio ≥ 2.0 or NGS | 300 mg QD | 0% (0/15)[\[5\]](#)[\[6\]](#) |

Troubleshooting Guide

Q4: My MET-amplified cell line is not responding to Amg-337. What are the potential reasons?

If you observe resistance to **Amg-337** in a cell line confirmed to have high-level MET amplification, consider the following factors:

- Insufficient MET Amplification Level: Preclinical data suggests a high threshold (>12 copies) is often necessary for oncogene addiction and drug sensitivity.[\[1\]](#)[\[2\]](#) Verify the exact copy number. Low or intermediate amplification may not be sufficient to drive sensitivity.
- Downstream Pathway Activation: The most critical reason for resistance in the presence of MET amplification is the activation of signaling pathways downstream of MET. **Amg-337** effectively inhibits MET phosphorylation, but if a downstream component like KRAS is mutated and constitutively active, the cell can bypass the MET inhibition.[\[1\]](#) For example, the NCI-H1573 cell line has >12 MET copies but is insensitive to **Amg-337**, which is attributed to a G12A KRAS mutation.[\[1\]](#)[\[2\]](#)
- Alternative Signaling Mechanisms: Some cell lines may rely on mechanisms other than amplification for MET pathway activation, such as an HGF autocrine loop, which may have different sensitivity profiles.[\[1\]](#)

[Click to download full resolution via product page](#)**Caption:** Troubleshooting workflow for **Amg-337** resistance.

Detailed Experimental Protocols

Protocol 1: Determination of MET Gene Copy Number by Fluorescence In Situ Hybridization (FISH)

FISH is the gold-standard method for evaluating MET gene amplification.[\[7\]](#) This protocol provides a general outline for performing FISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

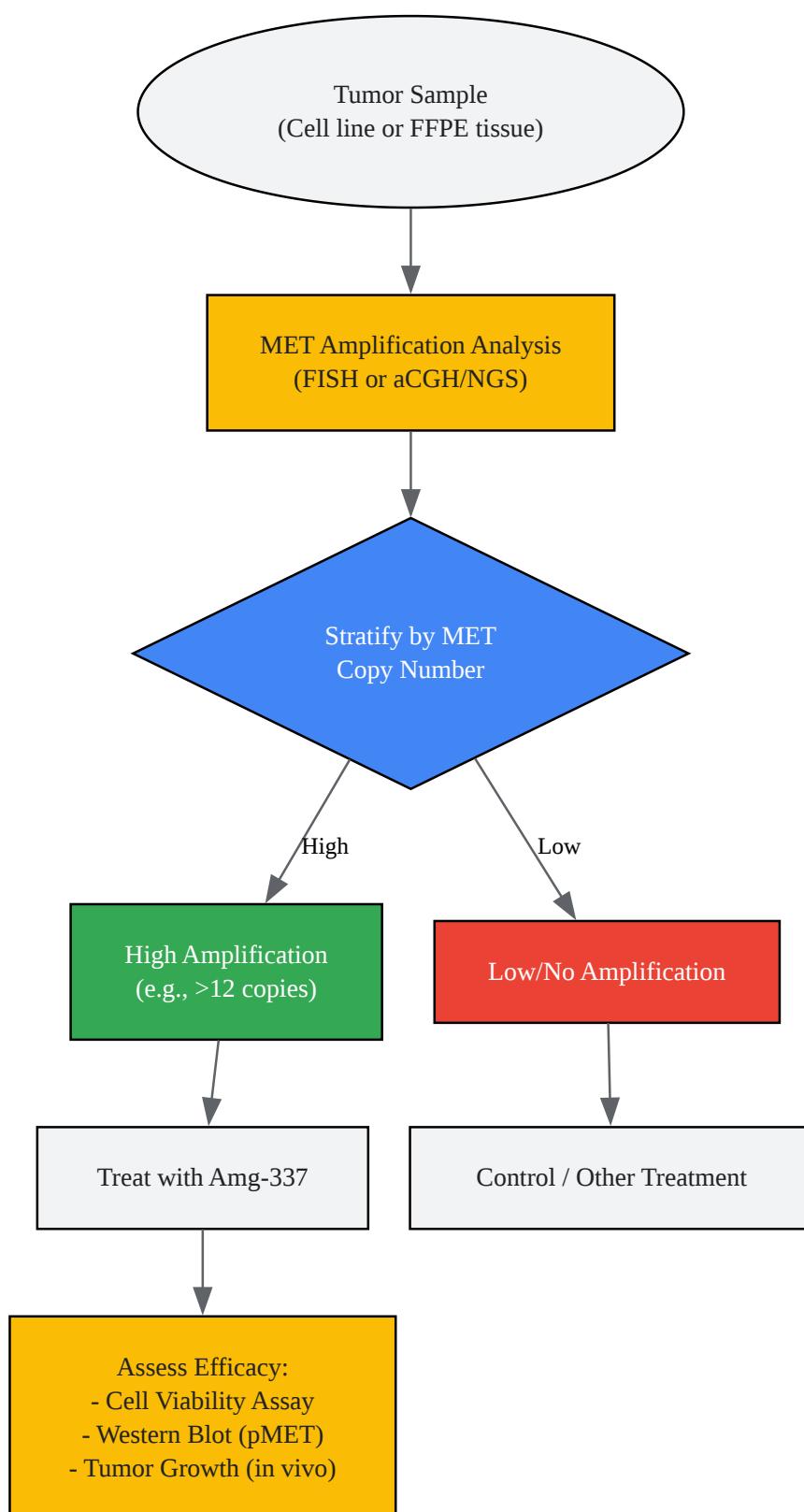
Materials:

- FFPE tissue slides (1-2 μ m thick)[\[7\]](#)
- Dual-color FISH probe for MET gene (on chromosome 7q31) and Centromere 7 (CEP7).[\[7\]](#)
- Deparaffinization/rehydration solutions (Xylene, Ethanol series).
- Pretreatment reagents (e.g., Pepsin solution).[\[7\]](#)
- Hybridization buffer.[\[8\]](#)
- Stringent wash buffers (e.g., SSC).[\[8\]](#)
- DAPI counterstain.[\[8\]](#)
- Fluorescence microscope with appropriate filters.

Procedure:

- Deparaffinization and Rehydration: Immerse slides in xylene, followed by a series of ethanol washes (100%, 95%, 80%, 70%) and finally in deionized water.
- Pretreatment: Digest tissue with a pepsin solution to allow probe penetration. Incubation times (e.g., 9 minutes at 37°C) should be optimized for the specific tissue type.[\[7\]](#)
- Denaturation: Apply the FISH probe mixture to the slide, cover with a coverslip, and denature both the probe and target DNA simultaneously on a heat block (e.g., 10 minutes at 75°C).[\[7\]](#)

- Hybridization: Incubate the slides in a humidified chamber overnight at 37°C to allow the probes to anneal to the target DNA sequences.[\[7\]](#)
- Post-Hybridization Washes: Perform stringent washes using SSC buffers at elevated temperatures (e.g., 72°C) to remove non-specifically bound probes.[\[9\]](#)
- Counterstaining: Apply DAPI to stain the cell nuclei.
- Analysis: Visualize the slides using a fluorescence microscope. Count the number of MET (e.g., green) and CEP7 (e.g., orange) signals in at least 50-100 tumor cell nuclei. Calculate the MET gene copy number per cell and the MET/CEP7 ratio. High-level amplification is often defined as a MET/CEP7 ratio ≥ 2.0 or an average MET gene copy number ≥ 6.0 .[\[10\]](#) [\[11\]](#)



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Caption: General experimental workflow.

Protocol 2: Cell Viability Assay

This protocol describes a method to assess the effect of **Amg-337** on the viability of cancer cell lines using a luminescence-based assay like CellTiter-Glo®.[\[1\]](#)

Materials:

- Cancer cell lines of interest.
- 96-well cell culture plates.
- **Amg-337** compound stock solution.
- CellTiter-Glo® Luminescent Cell Viability Assay reagent.
- Luminometer plate reader.

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
- Compound Treatment: The following day, treat the cells with a serial dilution of **Amg-337**. A 10-point, 3-fold dilution series with a top concentration of 3 μ mol/L is a typical starting point. [\[1\]](#) Include DMSO-only wells as a vehicle control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[\[1\]](#)
- Assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Data Acquisition: Measure luminescence using a plate reader.
- Analysis: Calculate the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth) by fitting the data to a four-parameter logistic curve.

Protocol 3: Western Blot Analysis for MET Pathway Inhibition

This protocol is used to confirm that **Amg-337** is inhibiting the phosphorylation of MET and its downstream effectors.

Materials:

- Cell lysates from treated and untreated cells.
- SDS-PAGE gels and electrophoresis equipment.
- Nitrocellulose or PVDF membranes.
- Transfer buffer and equipment.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[\[12\]](#)
- Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-Gab1, anti-phospho-AKT, anti-phospho-ERK1/2, and a loading control (e.g., anti-β-actin).[\[1\]](#)[\[13\]](#)
- HRP-conjugated secondary antibodies.[\[14\]](#)
- Chemiluminescent substrate (ECL).
- Imaging system.

Procedure:

- Sample Preparation: Treat cells with **Amg-337** (e.g., 100 nmol/L for 2 hours) or DMSO.[\[1\]](#) Lyse the cells in buffer containing protease and phosphatase inhibitors.[\[15\]](#) Determine protein concentration.

- Gel Electrophoresis: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[12]
- Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[12]
- Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
- Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. A decrease in the signal for phosphorylated proteins in **Amg-337**-treated samples relative to controls indicates target inhibition.

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- To cite this document: BenchChem. [Technical Support Center: Amg-337 and MET Amplification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612285#impact-of-met-amplification-level-on-amg-337-efficacy]

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